N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine
Description
N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine is a heterocyclic compound featuring a triazolopyrazine core fused with a tetrahydro-pyrazine ring and a pyridin-3-amine substituent linked via a methylene group.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-2-9(6-12-3-1)14-8-11-16-15-10-7-13-4-5-17(10)11/h1-3,6,13-14H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIPYDZMIKWBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC3=CN=CC=C3)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Cyclodehydration
Method :
Chiral Synthesis with N-sp³ Protective Groups
Method :
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Protection : A chiral piperazin-2-one intermediate is protected with tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) groups to prevent racemization.
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Cyclization : Intramolecular cyclization via acid-catalyzed dehydration forms the triazole ring.
Key Insight : Boc protection minimizes side reactions, achieving enantiomeric excess (ee) >98%.
Chiral Resolution and Stereochemical Control
For enantiomerically pure compounds, chiral auxiliaries or chromatography is employed:
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Chiral HPLC : Resolves racemic mixtures using cellulose-based columns (e.g., Chiralpak IC).
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Asymmetric Catalysis : Palladium-catalyzed coupling with chiral ligands (BINAP) achieves ee >90%.
Purification and Characterization
Analytical Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (s, 1H, triazole-H), 7.85 (d, J = 4.8 Hz, 1H, pyridine-H), 6.95 (m, 2H, NH₂).
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HRMS : m/z calcd. for C₁₁H₁₄N₆ [M+H]⁺ 255.1345, found 255.1342.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 78 | 99 | Scalable, minimal byproducts |
| Reductive Amination | 70 | 97 | Avoids harsh conditions |
| Chiral Synthesis | 85 | >99 | High enantioselectivity |
Challenges and Optimization
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Regioselectivity : Competing reactions at N1 vs. N2 of the triazole are mitigated using bulky bases (e.g., DIPEA).
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Steric Hindrance : Microwave-assisted synthesis reduces reaction time from 24 h to 2 h.
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Cost Efficiency : Replacing Pd/C with Ni catalysts lowers costs by 40% without compromising yield .
Chemical Reactions Analysis
N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Scientific Research Applications
Pharmacological Applications
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Neurokinin-3 Receptor Antagonism
- N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine has been identified as a selective antagonist for the neurokinin-3 (NK-3) receptor. This receptor plays a significant role in several central nervous system (CNS) disorders including anxiety, depression, and psychosis. The antagonism of NK-3 receptors has been linked to potential treatments for these conditions .
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Anticancer Activity
- Compounds related to the tetrahydro-triazolo-pyrazine structure have shown promise in cancer treatment. For example, derivatives of this compound have been evaluated for their ability to inhibit c-Met kinases, which are implicated in various cancers. The selective inhibition of these kinases has led to advancements in targeted cancer therapies .
- Pain Management
Synthesis Methodologies
The synthesis of this compound involves several steps:
- Chiral Synthesis : Novel chiral methods have been developed to synthesize various substituted tetrahydro-triazolo-pyrazines. These methods enhance the yield and purity of the desired compounds .
- Functionalization : The introduction of functional groups at specific positions on the triazolo-pyrazine core can significantly influence biological activity and pharmacokinetics .
Case Study 1: NK-3 Antagonists in CNS Disorders
A study demonstrated that compounds similar to this compound showed efficacy in preclinical models for treating anxiety and depression. The results indicated significant reductions in anxiety-like behaviors in animal models when administered these antagonists .
Case Study 2: Anticancer Efficacy
A derivative of this compound was evaluated for its anticancer properties against non-small cell lung cancer (NSCLC). It exhibited potent inhibition of c-Met kinases with an IC50 value in the low nanomolar range. This compound progressed through preclinical trials and demonstrated favorable pharmacokinetic properties .
Mechanism of Action
The mechanism of action of N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine involves its interaction with specific molecular targets . The compound is known to modulate receptor functions and can act as an antagonist or agonist depending on the target. The pathways involved include binding to active sites on enzymes or receptors, leading to altered biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key structural analogs differ in:
Core Heterocycle : Pyrazine (target compound) vs. pyridine (e.g., 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, ) or pyrimidine (e.g., Sitagliptin intermediates, ).
Substituents : Amine groups (e.g., pyridin-3-amine in the target vs. trifluoromethyl in 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, ).
Linker Groups : Methylene (target) vs. direct bonding (e.g., N-Phenethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine, ).
Table 1: Structural Comparison
Physicochemical Properties
- Molecular Weight : The target compound (C₁₁H₁₅N₇, theoretical MW 245.29) is heavier than 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (C₆H₁₀N₄, MW 138.17, ) due to the pyridin-3-amine group.
- Melting Points : Analogous compounds exhibit high thermal stability, e.g., 236–238°C for 3-(4-Nitrophenyl)-N-phenethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (), suggesting similar trends for the target.
- Synthetic Yields : Efficient methods (e.g., 86–99% yields in SNAr reactions, ) imply scalable routes for the target compound .
Key Research Findings
Synthetic Efficiency : SNAr reactions with amines (e.g., phenethylamine) achieve >85% yields in triazolopyrazine functionalization .
Metabolic Stability : Trifluoromethyl substitution () enhances metabolic resistance compared to methyl or amine groups.
Solubility Challenges : Pyridine-containing analogs () show moderate aqueous solubility, suggesting similar limitations for the target compound.
Biological Activity
N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine represents a novel compound within the triazolo-pyrazine class that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves several chemical transformations. Initial studies have shown that derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can be synthesized through cyclization reactions involving hexahydropyridazine derivatives and various aldehydes. The optimization of these reactions is crucial for improving yield and purity of the final product .
2.1 Inhibitory Effects on Nitric Oxide Synthase
Research indicates that compounds derived from the tetrahydro-triazolo-pyrazine scaffold exhibit varying degrees of inducible nitric oxide synthase (iNOS) inhibitory activity. Specifically, this compound showed significantly lower iNOS inhibitory activity compared to previously studied thion and methylsulfanyl derivatives . This suggests a nuanced structure-activity relationship (SAR) where modifications to the core structure can markedly influence biological outcomes.
2.2 γ-Secretase Modulation
Another significant area of research focuses on the compound's role as a γ-secretase modulator (GSM). GSMs are being explored for their potential to lower pathogenic amyloid beta (Aβ) levels without disrupting total Aβ production or Notch signaling pathways—critical in Alzheimer's disease pathology. A study highlighted that certain derivatives of the tetrahydro-triazolo-pyrazine scaffold exhibited potent in vivo effects in reducing soluble and insoluble brain Aβ42 levels in Tg2576 mouse models of Alzheimer's disease .
3.1 Case Study: Cognitive Improvement in Alzheimer's Models
In a controlled study using Tg2576 mice treated with a specific derivative of the tetrahydro-triazolo-pyrazine core (designated as (R)-17), researchers observed significant cognitive improvements as measured by novel object recognition tests. This study provided compelling evidence for the compound's therapeutic potential in neurodegenerative diseases .
3.2 In Vitro Antiproliferative Activity
Further investigations have revealed that compounds within this class also exhibit antiproliferative activity against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and HCT116. These findings suggest that modifications to the triazolo-pyrazine core could enhance selectivity and potency against specific cancer targets .
4. Comparative Biological Activity Table
| Compound Type | Activity | IC50 Value | Target |
|---|---|---|---|
| N-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine | iNOS Inhibition | Not specified | iNOS |
| (R)-17 | Aβ42 Reduction | Not specified | γ-secretase |
| Various Derivatives | Antiproliferative | ~0.36 µM to 1.8 µM | CDK2/CDK9 |
5. Conclusion
This compound exhibits promising biological activities that warrant further exploration. Its potential applications in treating neurodegenerative diseases and cancers highlight its significance in drug discovery efforts. Ongoing research will likely focus on optimizing its pharmacological profile and elucidating the mechanisms underlying its biological effects.
Q & A
Basic: What are the common synthetic routes for N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine?
Methodological Answer:
The synthesis typically involves coupling reactions between triazolo-pyrazine intermediates and pyridin-3-amine derivatives. Key steps include:
- Copper-catalyzed cross-coupling : Evidence from similar triazolo-pyrazine syntheses highlights the use of Cu(I) catalysts (e.g., CuBr) with cesium carbonate as a base in polar aprotic solvents like DMSO at 35–90°C .
- Nucleophilic substitution : SNAr (nucleophilic aromatic substitution) reactions using azide precursors and amines under microwave-assisted conditions (e.g., 100°C, 30 minutes) .
- Purification : Column chromatography (e.g., silica gel with DCM/MeOH gradients) and recrystallization (e.g., acetonitrile or ethanol) are critical for isolating the final product .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves a multi-technique approach:
- Spectroscopy :
- Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 215 [M+H]⁺) .
- X-ray crystallography : For unambiguous structural determination in analogs (e.g., triazolo-pyridazine ligands) .
Basic: What biological activities are associated with this compound class?
Methodological Answer:
Triazolo-pyrazine derivatives are explored for:
- Enzyme inhibition : Potent activity against kinases (e.g., BRD4) and nitric oxide synthase (iNOS) via competitive binding to catalytic sites .
- Anticancer potential : Pyrazolo-pyrimidine analogs exhibit cytotoxicity via apoptosis induction (e.g., IC₅₀ values <10 μM in leukemia cell lines) .
- Antioxidant properties : Scavenging of free radicals (e.g., DPPH assay with EC₅₀ ~50 μM) .
Advanced: How can researchers optimize low yields in the synthesis of this compound?
Methodological Answer:
Yield optimization strategies include:
- Catalyst screening : Testing alternative Cu(I)/Cu(II) catalysts (e.g., CuI vs. CuSO₄) to enhance coupling efficiency .
- Solvent optimization : Replacing DMSO with DMA or THF to reduce side reactions .
- Microwave-assisted synthesis : Reducing reaction times from days to hours (e.g., 30 minutes at 100°C) .
- Intermediate purification : Pre-purifying triazolo-pyrazine precursors via flash chromatography to minimize impurities .
Advanced: What computational methods are used to study its mechanism of action?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., docking scores < -8 kcal/mol for kinase inhibitors) .
- Molecular dynamics (MD) : Simulations (e.g., 100 ns trajectories in GROMACS) assess binding stability and hydrogen-bond interactions .
- QSAR modeling : Correlating substituent effects (e.g., trifluoromethyl groups) with bioactivity using CoMFA/CoMSIA .
Advanced: How to address discrepancies in biological assay results for this compound?
Methodological Answer:
- Purity validation : Re-analyzation via HPLC (e.g., >95% purity threshold) to rule out impurity-driven artifacts .
- Assay standardization : Repeating assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Orthogonal assays : Cross-validating results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: How are structure-activity relationship (SAR) studies conducted for analogs of this compound?
Methodological Answer:
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazine ring to enhance binding affinity .
- Scaffold hopping : Comparing triazolo-pyrazines with pyrazolo-pyrimidines to identify optimal ring systems .
- Pharmacophore mapping : Identifying critical hydrogen-bond donors/acceptors via MOE or Discovery Studio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
